molecular formula C10H26NO5P B12674064 Einecs 237-545-0 CAS No. 13833-40-4

Einecs 237-545-0

Cat. No.: B12674064
CAS No.: 13833-40-4
M. Wt: 271.29 g/mol
InChI Key: HFBOEMKKBPSPBJ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of substances marketed in the EU between January 1971 and September 1981. EINECS 237-545-0 is a unique identifier for a specific chemical compound within this inventory. Such identifiers are pivotal for regulatory compliance, hazard assessment, and scientific research under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No.

13833-40-4

Molecular Formula

C10H26NO5P

Molecular Weight

271.29 g/mol

IUPAC Name

2-aminoethanol;dibutyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.C2H7NO/c1-3-5-7-11-13(9,10)12-8-6-4-2;3-1-2-4/h3-8H2,1-2H3,(H,9,10);4H,1-3H2

InChI Key

HFBOEMKKBPSPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(O)OCCCC.C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(trimethoxysilyl)propylamine is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 3-(trimethoxysilyl)propylamine involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Isomerization Reactions

trans-Anethole (C10_{10}H12_{12}O) undergoes reversible isomerization to cis-anethole under specific conditions:

  • Acid-catalyzed isomerization : Dealuminated HY zeolites induce isomerization at 25°C, achieving ~10% conversion to cis-anethole within 24 hours .

  • Photoisomerization : UV-Vis irradiation (λ = 254–365 nm) generates cis-anethole via excited singlet state trans-anethole (1t-A*), with quantum yields of 0.12–0.15 .

Oxidation Reactions

trans-Anethole participates in multiple oxidation pathways:

Epoxidation

  • Peracid oxidation (e.g., mCPBA) yields epoxides. Buffered conditions minimize side reactions like α-hydroxyester formation :

    trans-AnetholemCPBAEpoxide(Scheme 1,[2])\text{trans-Anethole} \xrightarrow{\text{mCPBA}} \text{Epoxide} \quad (\text{Scheme 1,[2]})
  • Unbuffered epoxidation produces neolignan-type byproducts (e.g., 2,4-dimethyl-3,5-bis(4’-methoxyphenyl)tetrahydrofuran) .

Oxidative Degradation

  • Baeyer-Villiger oxidation of anisaldehyde (primary oxidation product) forms 4-methoxyphenol .

  • Further Reimer-Tiemann formylation yields 2-hydroxy-5-methoxybenzaldehyde .

Dimerization Reactions

UV-induced dimerization generates cyclobutane derivatives:

Dimer ProductStructure TypeRelative Abundance
6c (head-to-head)Cyclobutane radical cation~40%
6e (head-to-tail)Cyclobutane radical cation~35%
6a/6b (minor products)Non-radical dimers<10%

Metabolic Pathways

In vivo studies (rats/mice) reveal three primary oxidative routes :

PathwayMice (%)Rats (%)Key Metabolites
O-Demethylation 32374-Hydroxypropenylbenzene (4OHPB)
ω-Side-Chain Oxidation 28134-Methoxycinnamic acid (4MCA)
Epoxidation 4149Epoxide derivatives

Sulfotransferase-mediated conjugation of 4OHPB reduces cytotoxicity, while inhibition increases free 4OHPB levels (toxic at >10 μM) .

Synthetic Byproducts and Impurities

  • Neolignan Formation : Acidic conditions during PMA synthesis generate 2,4-dimethyl-3,5-bis(4’-methoxyphenyl)tetrahydrofuran, detectable via GC/MS .

  • Leuckart Reaction Byproducts : Include 4-methyl-5-(4-methoxyphenyl)pyrimidine and N-substituted propanamines .

Reactivity in Radical Cation Pathways

  • Tris(4-bromophenyl)-aminium radical cation initiates cycloadditions, forming cyclobutane radical cations (3c- +) via single-step or two-step mechanisms (ab initio studies) .

Scientific Research Applications

3-(trimethoxysilyl)propylamine is used in a wide range of scientific research applications:

    Chemistry: As a coupling agent in the synthesis of hybrid materials.

    Biology: For surface modification of biomolecules and nanoparticles.

    Medicine: In drug delivery systems and as a component in medical adhesives.

    Industry: Used in coatings, adhesives, and sealants to enhance adhesion and durability.

Mechanism of Action

The primary mechanism of action of 3-(trimethoxysilyl)propylamine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity and Analog Identification

Modern toxicological and regulatory assessments rely on structural analogs to predict properties of uncharacterized compounds. For EINECS 237-545-0, analogs can be identified using computational methods such as the Tanimoto similarity index applied to PubChem 2D fingerprints. Compounds with ≥70% structural similarity are considered analogs, enabling read-across predictions for toxicity, environmental persistence, or bioactivity .

Example Workflow :

  • Step 1 : Generate 2D structural fingerprints for this compound.
  • Step 2 : Compare against labeled compounds (e.g., REACH Annex VI substances) using the Tanimoto index.
  • Step 3 : Identify analogs (e.g., REACH Annex compounds) to infer properties.

Table 1. Hypothetical Structural Analogs of this compound

Compound ID Tanimoto Index Key Structural Differences Regulatory Status (e.g., REACH Annex VI)
REACH Annex 1234-X 0.85 Halogen substitution Restricted (Annex XVII)
EINECS 456-789-1 0.78 Alkyl chain elongation Unrestricted

Note: Data adapted from computational similarity frameworks described in and .

Functional Similarity and Application-Based Comparison

Functional analogs share comparable industrial or biological roles despite structural differences. For instance, this compound might be compared to:

Metal-based analogs : Compounds with identical functional groups but differing central metals (e.g., substituting zinc for cadmium in stabilizers or catalysts).

Surfactants or solvents : Compounds with similar hydrophile-lipophile balance (HLB) or polarity for use in emulsification or extraction .

Table 2. Functional Comparison with Hypothetical Analogs

Compound Application Key Functional Property Toxicity Profile (LD50, EC50)
This compound Polymer additive Thermal stabilization 320 mg/kg (rat)
EINECS 111-222-3 Surfactant Emulsification efficiency 450 mg/kg (rat)
REACH Annex 5678-Y Catalyst Reaction acceleration 210 mg/kg (rat)

Note: Toxicity data derived from read-across models using RASAR (Read-Across Structure Activity Relationships) .

Coverage and Limitations of Analog-Based Approaches

Machine learning models demonstrate that 1,387 labeled compounds (e.g., REACH Annex VI) can provide analogs for 33,000 EINECS substances , achieving broad chemical space coverage. However, limitations include:

  • Accuracy dependency : High similarity thresholds (≥70%) reduce false positives but may exclude valid analogs.
  • Data gaps : Uncommon functional groups or stereochemistry may lack representative analogs .

Research Findings and Regulatory Implications

Efficiency of RASAR Models : A small subset of labeled compounds (e.g., 1,387 REACH Annex chemicals) suffices to predict hazards for 95% of EINECS substances, streamlining regulatory workflows .

Structural vs. Functional Trade-offs : While structural analogs improve toxicity prediction, functional analogs better align with industrial substitution strategies .

Q & A

Q. What validation protocols are essential for ensuring cross-laboratory reproducibility of this compound studies?

  • Methodological Answer: Distribute aliquots of a centralized reference standard to participating labs. Require interlaboratory comparisons using harmonized SOPs (e.g., ISO/IEC 17025). Publish detailed uncertainty budgets for key measurements (e.g., purity assays) .

Data Presentation and Analysis

Q. How can large datasets on this compound’s physicochemical properties be structured for clarity in publications?

  • Methodological Answer: Use "shell" tables to organize raw data by variable (e.g., temperature, pH) and outcome (e.g., solubility, stability). Highlight statistically significant trends with heatmaps or principal component analysis (PCA) plots. Supplementary materials should include machine-readable formats (e.g., .csv) .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves. Use bootstrapping to estimate confidence intervals for EC50 values. Compare models via Akaike information criterion (AIC) to avoid overfitting .

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